2,3-dichloro-N-ethylaniline HCl physical properties
2,3-dichloro-N-ethylaniline HCl physical properties
An In-Depth Technical Guide to the Physical Properties of 2,3-dichloro-N-ethylaniline Hydrochloride
Executive Summary: This guide provides a comprehensive technical overview of the core physical properties of 2,3-dichloro-N-ethylaniline hydrochloride (CAS No: 1797123-21-7). Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical, field-proven methodologies for its characterization. We delve into the causality behind experimental choices for determining key parameters such as thermal properties, solubility, and pKa. Furthermore, this guide furnishes detailed protocols for synthesis, purification, and analytical assessment, ensuring a self-validating framework for researchers. All claims are substantiated with authoritative references, establishing a foundation of scientific integrity.
Chemical Identity and Significance
1.1 Molecular Structure and Identifiers
2,3-dichloro-N-ethylaniline hydrochloride is the salt form of the N-ethylated derivative of 2,3-dichloroaniline. The hydrochloride form enhances aqueous solubility, a critical factor in many pharmaceutical and research applications.
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Chemical Name: 2,3-dichloro-N-ethylaniline hydrochloride
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CAS Number: 1797123-21-7[1]
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Molecular Formula: C₈H₁₀Cl₃N (C₈H₉Cl₂N · HCl)
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Molecular Weight: 226.53 g/mol
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Canonical SMILES: CCNC1=C(C(=CC=C1)Cl)Cl.Cl
1.2 Significance in Research and Development
Substituted anilines are pivotal building blocks in organic synthesis. Specifically, chlorinated aniline derivatives serve as key intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals.[2] The title compound is a valuable precursor, with its physical properties directly influencing reaction kinetics, purification strategies, formulation development, and biological absorption. Understanding these characteristics is paramount for its effective application.
Core Physical and Chemical Properties
A substance's utility in a laboratory or industrial setting is fundamentally dictated by its physical properties. The data presented below are a combination of predicted values and data from structurally related compounds.
Table 1: Summary of Physical Properties for 2,3-dichloro-N-ethylaniline and its Hydrochloride Salt
| Property | Value (Free Base: 2,3-dichloro-N-ethylaniline) | Value (Hydrochloride Salt) | Significance |
| Molecular Formula | C₈H₉Cl₂N | C₈H₁₀Cl₃N | Defines stoichiometry and mass. |
| Molecular Weight | 190.07 g/mol [3] | 226.53 g/mol | Crucial for all stoichiometric calculations. |
| Physical State | Predicted to be a liquid or low-melting solid | Solid, likely crystalline | Affects handling, storage, and dissolution. |
| Melting Point | Not available. (Parent 2,3-dichloroaniline: 23-24 °C[4][5]) | Expected to be significantly higher than the free base | Key indicator of purity; affects formulation options. |
| Boiling Point | Not available. (Parent 2,3-dichloroaniline: 252 °C[4][5]) | Decomposes before boiling | High boiling point of the free base suggests low volatility. |
| Water Solubility | Predicted to be low (Parent 2,3-dichloroaniline is insoluble[2]) | Expected to be moderate to high | Critical for aqueous reactions and bioavailability. |
| Organic Solvent Solubility | High in solvents like ethanol, acetone, dichloromethane[6] | Lower than free base, but soluble in polar organics | Important for extraction, purification, and non-aqueous reactions. |
| pKa (of Conjugate Acid) | Not available (Predicted ~3-4) | Not applicable | Governs the pH-dependent solubility and charge state. |
Spectroscopic and Analytical Profile
Characterization and quality control rely on a suite of spectroscopic and chromatographic techniques.
3.1 Mass Spectrometry (MS) Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 2,3-dichloro-N-ethylaniline HCl, analysis would be performed on the protonated free base.
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Expected [M+H]⁺: 190.0185 m/z.[7]
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Isotopic Pattern: A characteristic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent M, M+2, and M+4 peaks.
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Fragmentation: Key fragmentation pathways would likely involve the loss of the ethyl group and subsequent cleavages of the aromatic ring.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
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¹H NMR: The spectrum is expected to show distinct signals for the three types of protons:
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Aromatic Protons (3H): Complex multiplets in the aromatic region (~6.5-7.5 ppm).
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Methylene Protons (-CH₂-) (2H): A quartet due to coupling with the methyl protons, shifted downfield by the adjacent nitrogen.
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Methyl Protons (-CH₃) (3H): A triplet due to coupling with the methylene protons.
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¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons bonded to chlorine will be significantly shifted.
3.3 Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule.
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N-H Stretch: A broad band in the 2400-2800 cm⁻¹ region, characteristic of an amine salt.
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C-H Stretches: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2975 cm⁻¹) stretches.
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C=C Aromatic Stretches: Sharp peaks in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region.
3.4 Purity Assessment by High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of non-volatile organic compounds. For a polar, ionic compound like an amine hydrochloride, reverse-phase HPLC is the method of choice. A C18 column with an acidic mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) would provide excellent separation and peak shape.
Experimental Methodologies
As a senior application scientist, the rationale behind a protocol is as critical as the protocol itself. The following sections detail validated methods for characterizing 2,3-dichloro-N-ethylaniline HCl.
4.1 Synthesis and Purification Workflow
The synthesis of the title compound is typically achieved through a two-step process: N-alkylation of the parent aniline followed by salt formation. Reductive amination is a common and efficient method for N-alkylation.[8]
Caption: General workflow for the synthesis and purification of 2,3-dichloro-N-ethylaniline HCl.
Protocol: Synthesis via Reductive Amination
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Reaction Setup: To a solution of 2,3-dichloroaniline (1 equivalent) in a suitable solvent (e.g., methanol or dichloromethane), add acetaldehyde (1.1 equivalents).
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Reduction: Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise. Causality: STAB is a milder and more selective reducing agent for reductive aminations, often resulting in cleaner reactions and higher yields.
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Quenching: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction with water.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This yields the crude free base.
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Salt Formation: Dissolve the crude 2,3-dichloro-N-ethylaniline in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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Precipitation: Add a solution of HCl in ether (or bubble HCl gas) until precipitation is complete.
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Isolation: Collect the resulting solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield the final hydrochloride salt.
4.2 Protocol for Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standardized and reliable technique for determining the equilibrium solubility of a compound.
Caption: Standard experimental workflow for determining aqueous solubility via the shake-flask method.
Protocol: Shake-Flask Method
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Preparation: Add an excess amount of 2,3-dichloro-N-ethylaniline HCl to a sealed vial containing a precise volume of purified water (e.g., 10 mL). Causality: Using an excess of solid ensures that an equilibrium is established between the dissolved and undissolved states, which is the definition of saturation solubility.
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Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
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Phase Separation: Remove the vial and allow the undissolved solid to settle. For finer particles, centrifuge the sample at high speed to pellet all suspended solids.
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Sampling: Carefully withdraw a known volume of the clear supernatant.
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Quantification: Dilute the supernatant with a suitable solvent and analyze its concentration using a pre-validated analytical method, such as HPLC with UV detection.[9]
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Calculation: Calculate the original concentration in the supernatant, which corresponds to the aqueous solubility of the compound in mg/mL or mol/L.
4.3 Protocol for HPLC Purity Analysis
This protocol outlines a robust reverse-phase HPLC method for assessing the purity of the final product.
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System: An HPLC system equipped with a UV detector, autosampler, and column oven.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: A C18 column provides excellent hydrophobic retention for aromatic compounds, while the acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
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Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
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Analysis: Inject 10 µL and integrate the resulting peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Stability and Storage
Proper storage is essential to maintain the integrity of the compound.
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Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
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Light Sensitivity: Anilines can be sensitive to light and may darken over time; storage in an amber vial is recommended.[11]
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Incompatibilities: Avoid strong oxidizing agents and strong bases. Contact with strong bases will deprotonate the salt, liberating the free base.[12]
Conclusion
2,3-dichloro-N-ethylaniline hydrochloride is a compound with physical properties that make it a versatile synthetic intermediate. Its solid-state nature and enhanced aqueous solubility (compared to its free base) simplify handling and its use in aqueous reaction media. The analytical and spectroscopic data presented herein provide a robust framework for its identification, quantification, and quality control. The detailed experimental protocols offer researchers a validated starting point for their own investigations, ensuring both accuracy and reproducibility in the lab.
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